![molecular formula C9H10N4O2S B12857514 4-amino-N-(1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B12857514.png)
4-amino-N-(1H-pyrazol-4-yl)benzenesulfonamide
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Overview
Description
4-amino-N-(1H-pyrazol-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a pyrazole ring attached to a benzenesulfonamide moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(1H-pyrazol-4-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Sulfonation: The pyrazole derivative is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(1H-pyrazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
4-amino-N-(1H-pyrazol-4-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antibacterial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular pathways.
Industrial Applications: It is employed in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound affects various cellular pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide: Known for its use as an antibacterial agent.
4-(1H-pyrazol-1-yl)benzenesulfonamide: Exhibits antileishmanial and antimalarial activities.
4-(5-amino-pyrazol-1-yl)benzenesulfonamide: Used in the development of COX-2 inhibitors.
Uniqueness
4-amino-N-(1H-pyrazol-4-yl)benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
4-amino-N-(1H-pyrazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c10-7-1-3-9(4-2-7)16(14,15)13-8-5-11-12-6-8/h1-6,13H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFNVWZZDBOOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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